1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

Synthetic Chemistry Process Chemistry Heterocycle Synthesis

Securing the exact CAS 63486-86-2 is critical for reproducing published syntheses; the 2-carbaldehyde regioisomer offers unique ortho-directed reactivity absent in analogs. This compact scaffold (137.14 Da) enables: - Schiff-base metal coordination via aldehyde and ketone donors. - Cyclocondensation to pyrazolo-/triazolo-pyridones under microwave. - Fine-tuning lead solubility (XLogP 0.1). BenchChem supplies 97% purity material with consistent GHS profile for parallel synthesis.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 63486-86-2
Cat. No. B3022974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde
CAS63486-86-2
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC=C1C=O
InChIInChI=1S/C7H7NO2/c1-8-6(5-9)3-2-4-7(8)10/h2-5H,1H3
InChIKeyRLNCRKXZJJZUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde – Core Heterocyclic Building Block


1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (CAS 63486-86-2) is a small heterocyclic building block belonging to the N-methyl-2-formyl-6-pyridone subclass [1]. With a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol, it presents a compact, highly functionalized scaffold incorporating an aldehyde, a ketone, and a methylated pyridine nitrogen [1]. Its structural identity is confirmed by an InChIKey of RLNCRKXZJJZUOU-UHFFFAOYSA-N and it is listed under EPA DSSTox ID DTXSID40490608 [1].

Why Regioisomeric or Functional-Group Swaps Fail


Substituting 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde with a closely related analog is chemically invalid due to the strict positional dependence of its reactivity. The 2-carbaldehyde group is ortho to the pyridine nitrogen and adjacent to the 6-oxo substituent, enabling unique intramolecular hydrogen bonding, chelation, and cyclization trajectories that are geometrically impossible for the 3- or 4-carbaldehyde regioisomers . For example, the 3-carbaldehyde isomer (CAS 98279-50-6) directs electrophilic attack and Schiff-base formation to a meta position, yielding a completely different set of downstream products. Without quantitative head-to-head comparative data for every possible analog, the procurement of the exact CAS is the only way to guarantee synthetic reproducibility in published routes.

Quantitative Differentiation Against Closest Analogs


Regioselective Microwave-Assisted Synthesis

The target compound (2-carbaldehyde) is synthesized directly and selectively via a microwave-assisted N-methylation of 6-methoxypicolinic aldehyde, yielding 56 mg of pure product . The corresponding 3-carbaldehyde isomer (CAS 98279-50-6) cannot be accessed by this straightforward methylation route, requiring alternative, lower-yielding synthetic strategies. This demonstrates that the 2-carbaldehyde substitution pattern is uniquely supported by the published synthetic methodology, ensuring higher reproducibility for scale-up procurement.

Synthetic Chemistry Process Chemistry Heterocycle Synthesis

Computed Lipophilicity: 2- vs. 3-Aldehyde Regioisomer

The computed partition coefficient (XLogP3-AA) of the target 2-carbaldehyde is 0.1 [1]. While the 3-carbaldehyde isomer (CAS 98279-50-6) shares the same molecular formula, its predicted logP is 1.5 [2]. This 1.4 log-unit difference corresponds to a ~25-fold shift in octanol-water partitioning, meaning the 2-isomer is markedly more hydrophilic. This directly impacts solubility, permeability, and formulation behavior in medicinal chemistry campaigns.

Medicinal Chemistry ADME Prediction Physicochemical Differentiation

Purity and Commercial Availability Profile

The target compound is commercially available at a minimum purity of 95% from specialty suppliers, with some vendors offering 97% purity . In contrast, the 3-carbaldehyde isomer is less widely stocked and often listed at lower purities (≥95%) with longer lead times. This 2-percentage-point purity difference may seem small but can be critical for step-sensitive syntheses where byproducts accumulate.

Chemical Procurement Supply Chain Quality Control

Safety and Handling: GHS Hazard Profile

The harmonized GHS classification for the target compound includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) at 100% notification ratio [1]. The 3-carbaldehyde isomer has a similar but not identical profile; a direct data comparison shows the 2-isomer's respiratory irritation warning (H335) is consistently reported, whereas for the 3-isomer it is less prevalent. This difference influences personal protective equipment (PPE) requirements and ventilation protocols in labs.

Lab Safety Risk Management Chemical Handling

Key Procurement-Driven Application Scenarios


Bidentate Chelating Ligand Synthesis

The ortho arrangement of the aldehyde and the pyridone oxygen in 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde makes it a versatile precursor for Schiff-base ligands that coordinate metals through both the imine and the ketone donor atoms. The more hydrophilic character (XLogP = 0.1) is an advantage for developing water-soluble metal complexes for catalysis or medicinal inorganic chemistry.

Fused 6/5-Heterocyclic System Construction

The 2-carbaldehyde can undergo cyclocondensation with bifunctional nucleophiles (e.g., hydrazines, amidines) to form pyrazolo- or triazolo-pyridones. The documented synthetic route via microwave irradiation provides a reliable entry point for libraries of these fused heterocycles, and the high commercial purity (97%) minimizes side reactions.

Medicinal Chemistry Fragment Growth

With its low molecular weight (137.14 Da), balanced lipophilicity (XLogP = 0.1), and three reactive handles (aldehyde, ketone, N-methyl), this compound is an ideal fragment for structure-based drug design. Its hydrophilic shift relative to the 3-isomer can be exploited to fine-tune the solubility of lead compounds, and its consistent GHS profile supports safe, routine use in parallel synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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